dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a quinoline derivative and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE typically involves the following steps:
Formation of the quinoline derivative: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Hydrazine formation: The hydrazine moiety is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Esterification: The final step involves the esterification of the intermediate product with dimethyl carbonate in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE involves:
Molecular Targets: The compound targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, the compound induces DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core structure.
Hydrazine Derivatives: Compounds such as isoniazid and hydralazine contain the hydrazine moiety.
Uniqueness
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE is unique due to its combination of a quinoline derivative and a hydrazine moiety, which imparts distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C19H15N3O5 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
dimethyl 5-[(8-hydroxyquinolin-5-yl)diazenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H15N3O5/c1-26-18(24)11-8-12(19(25)27-2)10-13(9-11)21-22-15-5-6-16(23)17-14(15)4-3-7-20-17/h3-10,23H,1-2H3 |
InChI Key |
LDTZLGZWXSAIKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)C(=O)OC |
Origin of Product |
United States |
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